![molecular formula C20H23N3O5S B6477039 3-methyl-5-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2640835-77-2](/img/structure/B6477039.png)
3-methyl-5-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one
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Description
3-methyl-5-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one is a useful research compound. Its molecular formula is C20H23N3O5S and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.13584202 g/mol and the complexity rating of the compound is 689. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-methyl-5-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzoxazole core and various functional groups that contribute to its biological activity. Its chemical formula is C21H29N3O2, indicating the presence of multiple heteroatoms that may interact with biological targets.
Key Structural Features:
- Benzoxazole moiety: Known for its role in various pharmacological activities.
- Piperidine ring: Implicated in enhancing bioavailability and receptor binding.
- Sulfonyl group: Often associated with increased potency and selectivity in drug design.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways related to disease states. Preliminary studies suggest it may act as an inhibitor of certain kinases and glycosidases, which are crucial in cancer and diabetes management.
Enzyme Inhibition Studies:
- α-glucosidase Inhibition: The compound showed promising results in inhibiting α-glucosidase activity, suggesting potential use in managing diabetes by controlling postprandial blood glucose levels .
Cytotoxicity and Safety Profile
Cytotoxicity assays conducted on mammalian cell lines (e.g., HaCat and Balb/c 3T3) revealed that the compound has a favorable safety profile at therapeutic concentrations. The results indicate that while it exhibits cytotoxic effects at high doses, it remains relatively safe within the pharmacologically relevant range .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies have suggested that it binds effectively to active sites of enzymes such as DNA gyrase and MurD, leading to disruption of bacterial DNA replication processes .
Binding Interactions:
- Hydrogen bonds with key amino acids (e.g., SER1084, ASP437) enhance binding affinity.
- Pi-stacking interactions stabilize the compound within the active site.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antibacterial Efficacy: A study demonstrated its effectiveness against multi-drug resistant strains of bacteria, providing insights into its role as a lead compound for developing new antibiotics.
- Diabetes Management: Clinical trials assessing its impact on glucose metabolism showed promising results in lowering blood sugar levels without significant side effects .
Properties
IUPAC Name |
3-methyl-5-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-14-12-21-8-5-18(14)27-13-15-6-9-23(10-7-15)29(25,26)16-3-4-19-17(11-16)22(2)20(24)28-19/h3-5,8,11-12,15H,6-7,9-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYNHJAMUHXLQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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